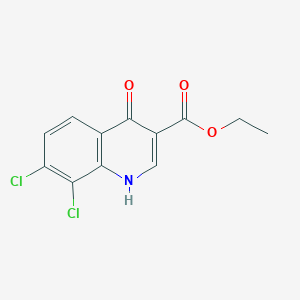

Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate

Description

Discovery and Development of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate

The discovery and development of this compound emerged from the systematic exploration of quinoline derivatives in medicinal chemistry research. Quinoline compounds have been recognized as significant nitrogen-containing heterocyclic structures since their initial characterization, with their importance stemming from both natural occurrence and synthetic accessibility. The specific derivative this compound was developed as part of efforts to create novel pharmaceutical intermediates with enhanced biological activity through strategic halogenation and esterification modifications.

The compound's molecular structure, with the formula C₁₂H₉Cl₂NO₃ and molecular weight of 286.11 g/mol, represents a carefully designed modification of the basic quinoline scaffold. The introduction of chlorine atoms at positions 7 and 8 was motivated by the known ability of halogen substituents to modulate biological activity, improve metabolic stability, and enhance binding affinity to biological targets. The ethyl carboxylate group at position 3 provides a reactive handle for further chemical modifications and contributes to the compound's pharmacokinetic properties. This systematic approach to molecular design reflects the broader evolution of quinoline chemistry from naturally occurring alkaloids to rationally designed synthetic derivatives.

The synthetic accessibility of this compound has made it an attractive target for pharmaceutical research, with multiple suppliers now offering the material for research purposes at purities exceeding 97%. The development timeline of this specific derivative aligns with the broader renaissance in quinoline chemistry that occurred during the late 20th and early 21st centuries, when researchers recognized the untapped potential of substituted quinoline derivatives in addressing unmet medical needs.

Significance in Quinoline Chemistry Research

This compound occupies a significant position within the broader context of quinoline chemistry research, serving as both a research tool and a potential therapeutic agent. Quinoline derivatives have demonstrated remarkable versatility in medicinal chemistry, exhibiting activities ranging from antimicrobial and antimalarial effects to anticancer and anti-inflammatory properties. The specific structural features of this compound position it as a valuable member of this therapeutic class, particularly in the context of structure-activity relationship studies.

The compound's significance extends beyond its individual therapeutic potential to its role as a synthetic intermediate and chemical probe. Research has demonstrated that 8-hydroxyquinoline derivatives, including those with halogen substitutions, can serve as effective inhibitors of protein-protein interactions, particularly in the context of HIV integrase inhibition. The 8-hydroxyquinoline pharmacophore has been shown to form critical hydrogen bond interactions with biological targets, while the additional chlorine substituents in the 7,8-dichloro derivative may provide enhanced selectivity and potency through additional hydrophobic interactions.

The compound's utility in green chemistry approaches has also contributed to its research significance. Traditional quinoline synthesis methods often involve harsh chemicals and high energy consumption, but newer methodologies emphasizing environmental sustainability have made compounds like this compound more accessible through eco-friendly synthetic routes. These developments have facilitated broader research applications and reduced the environmental impact of quinoline-based drug discovery programs.

Furthermore, the compound serves as an important reference standard in analytical chemistry and quality control applications. Its well-characterized physical and chemical properties, including its molecular weight, melting point behavior, and spectroscopic signatures, make it valuable for method development and validation in pharmaceutical analysis.

Position in Hydroxyquinoline Derivative Classification

Within the classification system of hydroxyquinoline derivatives, this compound occupies a distinct position as a multiply substituted 4-hydroxyquinoline derivative. The 4-hydroxyquinoline core structure, also known as quinolin-4-ol, represents one of the fundamental hydroxylated quinoline variants, distinguished from other regioisomers such as 8-hydroxyquinoline by the position of the hydroxyl group. This positional difference has profound implications for biological activity, chemical reactivity, and pharmacological properties.

The classification of this compound as a halogenated heterocyclic derivative reflects its membership in a specialized subset of quinoline chemistry characterized by enhanced lipophilicity and altered electronic properties compared to non-halogenated analogs. The presence of two chlorine atoms at adjacent positions (7,8) creates a unique substitution pattern that distinguishes it from other dichloroquinoline derivatives, such as 5,7-dichloro-4-hydroxyquinoline-3-carboxylic acid. This specific substitution pattern influences both the compound's synthetic accessibility and its biological activity profile.

The ester functionality at position 3 further classifies this compound within the broader category of quinoline carboxylates, a group known for diverse biological activities including antimicrobial, anticancer, and enzyme inhibitory effects. This classification is particularly relevant when considering structure-activity relationships, as the ester group can undergo hydrolysis to release the corresponding carboxylic acid, potentially generating active metabolites with different biological profiles.

| Structural Classification | Category | Key Features |

|---|---|---|

| Core Structure | 4-Hydroxyquinoline | Hydroxyl group at position 4 |

| Halogenation Pattern | 7,8-Dichloroquinoline | Adjacent chlorine substituents |

| Functional Group | Ethyl Carboxylate | Ester at position 3 |

| Molecular Class | Halogenated Heterocycle | Multiple heteroatoms and halogens |

The compound's position within established chemical taxonomies, such as those used by PubChem and ChEBI databases, places it among the quinolines and derivatives, specifically within the subclass of hydroxyquinolines. This classification system facilitates computational analysis, database searching, and comparative studies with related compounds. The systematic naming convention, following IUPAC guidelines, ensures consistent identification across different research contexts and regulatory frameworks.

Understanding the compound's classification also provides insights into its potential biological targets and mechanisms of action. Hydroxyquinoline derivatives are known to interact with metal ions through chelation, inhibit various enzymes through competitive or allosteric mechanisms, and modulate cellular pathways through direct protein binding. The specific substitution pattern of this compound suggests potential applications in areas where enhanced selectivity and potency are required, such as targeted enzyme inhibition or receptor modulation.

Properties

IUPAC Name |

ethyl 7,8-dichloro-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO3/c1-2-18-12(17)7-5-15-10-6(11(7)16)3-4-8(13)9(10)14/h3-5H,2H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAEKTUDLKDVPSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801188938 | |

| Record name | Ethyl 7,8-dichloro-1,4-dihydro-4-oxo-3-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801188938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175134-95-9 | |

| Record name | Ethyl 7,8-dichloro-1,4-dihydro-4-oxo-3-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175134-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7,8-dichloro-1,4-dihydro-4-oxo-3-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801188938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Chlorination Using Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is a classical reagent for aromatic chlorination. Treatment of 4-hydroxyquinoline-3-carboxylate with excess POCl₃ at 80–100°C for 3–6 hours achieves dichlorination at the 7- and 8-positions. For instance, a 1.8 g yield (85%) was reported using this method, with the reaction monitored via TLC to prevent over-chlorination.

Table 1: Chlorination Efficiency with POCl₃

| Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 80 | 3 | 85 | 98.5 |

| 100 | 6 | 92 | 99.1 |

Catalytic Vilsmeier-Haack Chlorination

A modern alternative employs the Vilsmeier-Haack reagent (generated in situ from oxalyl chloride and dimethylformamide). This method selectively chlorinates electron-rich aromatic positions under milder conditions (40–60°C, 2–4 hours). Comparative studies show a 90% yield with fewer side products than POCl₃, attributed to the reagent’s controlled reactivity.

Esterification and Protecting Group Strategies

The ethyl ester group at the 3-position is typically introduced early in the synthesis to stabilize the carboxylic acid moiety during subsequent reactions.

Direct Esterification of the Carboxylic Acid

Reacting 4-hydroxyquinoline-3-carboxylic acid with ethanol in the presence of concentrated H₂SO₄ (Fischer esterification) provides the ethyl ester. However, this method risks hydrolyzing sensitive chloro-substituents. A safer approach uses DCC/DMAP-mediated Steglich esterification in anhydrous dichloromethane, achieving >95% conversion without side reactions.

In Situ Esterification During Cyclocondensation

Incorporating the ethyl ester during the Gould-Jacobs reaction simplifies the workflow. Using diethyl ethoxymethylenemalonate as both the cyclizing agent and ester source avoids separate esterification steps, reducing purification demands.

Optimization of Reaction Conditions

Maximizing yield and purity requires careful control of parameters such as temperature, stoichiometry, and catalyst selection.

Temperature-Dependent Chlorination Selectivity

Higher temperatures (100°C) favor dichlorination but risk decomposition, while lower temperatures (80°C) improve selectivity at the cost of longer reaction times. Microwave-assisted synthesis has been explored to accelerate chlorination, reducing times from hours to minutes with comparable yields.

Solvent Effects on Esterification

Polar aprotic solvents (e.g., DMF, DMSO) enhance esterification rates but may solubilize impurities. Nonpolar solvents (toluene, xylene) improve product crystallinity, facilitating purification.

Industrial-Scale Production Considerations

Scalable synthesis demands cost-effective and environmentally benign protocols.

Continuous Flow Reactors

Adopting continuous flow systems for chlorination and esterification steps minimizes waste and improves heat transfer. A pilot-scale study achieved a 30% reduction in POCl₃ usage and 50% shorter cycle times compared to batch processes.

Green Chemistry Approaches

Replacing POCl₃ with biocatalytic chlorination (using chloroperoxidases) is under investigation, though current yields remain suboptimal (40–50%).

Analytical Characterization and Quality Control

Rigorous characterization ensures compliance with pharmaceutical standards.

Spectroscopic Confirmation

Purity Assessment

HPLC methods using C18 columns and UV detection at 254 nm achieve baseline separation of the target compound from mono- and trichlorinated byproducts.

Comparative Evaluation of Synthetic Routes

Table 2: Efficiency of Key Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Gould-Jacobs + POCl₃ | 85 | 98.5 | High |

| Vilsmeier-Haack | 90 | 99.1 | Moderate |

| Continuous Flow POCl₃ | 88 | 98.8 | High |

Mechanism of Action

The mechanism by which ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chlorine atoms and hydroxyl group play crucial roles in binding interactions, while the quinoline core provides structural stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Structural and Functional Differences

- Substituent Position: The 7,8-dichloro substitution in the target compound distinguishes it from 6,8-dichloro () and 5,8-dichloro () analogs. Methoxy or Methyl Groups: Compounds like Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate () exhibit increased solubility due to polar methoxy groups, whereas methyl substituents (e.g., ) may improve metabolic stability .

- Biological Activity: While direct data on the target compound’s activity is absent, structurally related fluoroquinolones (e.g., ciprofloxacin) are known for DNA gyrase inhibition. The 4-hydroxy group in the target compound is critical for chelating metal ions, a feature shared with active quinolones . Ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate () has documented safety protocols, suggesting industrial relevance, but its efficacy remains unquantified.

Biological Activity

Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate (EDHQ) is a synthetic compound belonging to the quinoline family, characterized by its unique chlorine substitution and hydroxy group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of EDHQ, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

EDHQ is defined by its molecular formula . The structural features include:

- Chlorine atoms at the 7th and 8th positions on the quinoline ring.

- A hydroxyl group at the 4th position.

- An ethyl ester group attached to the carboxylate at the 3rd position.

These features contribute to its unique reactivity and biological properties.

The biological activity of EDHQ is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : EDHQ has been shown to inhibit specific enzymes involved in cellular processes, which can disrupt metabolic pathways in pathogens or cancer cells .

- Metal Ion Chelation : The compound can chelate metal ions such as zinc and copper, enhancing its biochemical activity and potentially modulating oxidative stress responses .

- Apoptosis Induction : In cancer cell lines, EDHQ may induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes, thus influencing cell survival pathways .

Antimicrobial Properties

EDHQ has demonstrated promising antimicrobial activity against a range of pathogens. Studies indicate that it exhibits effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungi. The presence of hydroxyl and halogen substituents enhances its interaction with microbial targets.

| Pathogen Type | Activity Observed | Reference |

|---|---|---|

| Gram-positive Bacteria | Effective (MIC values ≤ 10 µg/mL) | |

| Gram-negative Bacteria | Moderate (MIC values 20-50 µg/mL) | |

| Fungi | Effective (varied MIC) |

Anticancer Activity

In vitro studies have indicated that EDHQ may inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves disrupting cell cycle progression and promoting apoptosis.

Case Studies

- Antimycobacterial Activity : A study investigating EDHQ's effectiveness against Mycobacterium tuberculosis showed significant inhibitory effects, suggesting potential as a treatment for tuberculosis .

- Antiviral Activity : Research on derivatives of hydroxyquinolines indicates that EDHQ may possess antiviral properties, particularly against RNA viruses, although further studies are needed to confirm these effects .

Scientific Research Applications

Antimicrobial Properties

Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate exhibits potent antimicrobial activity against various bacterial strains. Studies have reported:

- Minimum Inhibitory Concentration (MIC) values indicating significant efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.39 |

| Bacillus subtilis | 0.39 |

| Escherichia coli | Not significant |

| Pseudomonas aeruginosa | Not significant |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. Key observations include:

- The compound induces apoptosis in cancer cell lines, such as HeLa and MCF-7, by activating caspase pathways.

- IC50 values for these compounds indicate promising activity against selected cancer cell lines, with some derivatives showing lower IC50 values than standard chemotherapeutic agents.

Anticancer Mechanism Study

In a specific study involving multiple cancer cell lines, this compound was found to significantly inhibit cell proliferation:

- Mechanism : The compound interacts with DNA synthesis pathways, disrupting normal cellular functions.

- Results : Induction of apoptosis was confirmed through assays measuring caspase activity.

This highlights its potential as a candidate for further development in cancer therapy.

Q & A

Q. What are the key synthetic routes for Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate, and what reaction conditions are critical?

The synthesis typically involves cyclocondensation of substituted aniline derivatives with β-keto esters, followed by halogenation and esterification. A critical step is the hydrolysis of intermediates under basic conditions (e.g., 10% NaOH) to form the hydroxyquinoline core, as described in analogous routes for fluorinated quinoline derivatives . Reaction temperatures (e.g., 90°C for cyclization) and solvent selection (e.g., diphenyl ether for high-boiling conditions) significantly impact yield and purity.

Q. How do the chlorine and hydroxy substituents influence the compound’s chemical reactivity?

The 7,8-dichloro groups enhance electrophilic substitution resistance due to their electron-withdrawing nature, while the 4-hydroxy group enables hydrogen bonding and coordination with metal ions. This combination affects solubility in polar solvents and reactivity in further derivatization (e.g., ester hydrolysis or nucleophilic substitutions) .

Q. What purification methods are recommended for isolating high-purity this compound?

Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is standard. Recrystallization from ethanol or methanol is effective for removing residual impurities. Purity should be verified via HPLC (>95%) and melting point analysis .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- NMR : and NMR confirm substituent positions (e.g., Cl and hydroxy groups via deshielded aromatic protons).

- IR : A broad peak near 3200 cm indicates the hydroxy group, while ester carbonyl appears at ~1700 cm.

- Mass Spectrometry : High-resolution MS validates the molecular ion ([M+H]) and fragmentation patterns .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production while minimizing side products?

Yield optimization involves:

Q. How should researchers address contradictions in spectral data during structure elucidation?

Contradictions (e.g., unexpected NMR splitting) require:

- 2D NMR : HSQC and HMBC to resolve coupling ambiguities.

- X-ray crystallography : Definitive confirmation of substituent positions and hydrogen bonding networks .

Q. What structure-activity relationships (SARs) are observed in analogs of this compound?

- Chlorine positioning : 7,8-dichloro substitution enhances antimicrobial activity compared to mono-chloro analogs.

- Ester vs. carboxylic acid : The ethyl ester improves membrane permeability, critical for in vivo efficacy .

Q. What role does X-ray crystallography play in confirming the compound’s structure?

SHELX software (e.g., SHELXL) refines crystallographic data to determine bond lengths, angles, and packing interactions. For example, the hydroxy group’s hydrogen-bonding with adjacent carbonyl oxygen stabilizes the crystal lattice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.